2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE
Overview
Description
2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the methoxy and phenyl groups. The final steps involve the addition of the sulfanyl and acetamide groups under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis process. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create new compounds with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinazolinone compounds.
Scientific Research Applications
2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives with different substituents on the core structure. Examples include:
- 2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(6,7-dimethoxy-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-16-9-11-17(12-10-16)26-23(29)15-33-25-27-20-14-22(32-3)21(31-2)13-19(20)24(30)28(25)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEKTNPROJIMFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C(=O)N2C4=CC=CC=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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